Ethylidenecyclopentane

Thermodynamics Hydrogenation Olefin Stability

Ethylidenecyclopentane (CAS 2146-37-4) is a C7H12 exocyclic alkene featuring a cyclopentane ring with an ethylidene substituent. As a liquid at ambient temperature with a boiling point of 112–115 °C and density of 0.80–0.91 g/cm³ , it serves as a key intermediate in organic synthesis and a model compound for studying exocyclic–endocyclic olefin thermodynamics.

Molecular Formula C7H12
Molecular Weight 96.17 g/mol
CAS No. 2146-37-4
Cat. No. B1584536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylidenecyclopentane
CAS2146-37-4
Molecular FormulaC7H12
Molecular Weight96.17 g/mol
Structural Identifiers
SMILESCC=C1CCCC1
InChIInChI=1S/C7H12/c1-2-7-5-3-4-6-7/h2H,3-6H2,1H3
InChIKeyVONKRKBGTZDZNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylidenecyclopentane CAS 2146-37-4: Exocyclic Alkene for Thermodynamic and Synthetic Selectivity in Research Procurement


Ethylidenecyclopentane (CAS 2146-37-4) is a C7H12 exocyclic alkene featuring a cyclopentane ring with an ethylidene substituent . As a liquid at ambient temperature with a boiling point of 112–115 °C and density of 0.80–0.91 g/cm³ [1], it serves as a key intermediate in organic synthesis and a model compound for studying exocyclic–endocyclic olefin thermodynamics [2][3]. Its defined exocyclic double bond imparts distinct reactivity and stability compared to endocyclic isomers, underpinning its utility in selective transformations and materials research [4].

Ethylidenecyclopentane CAS 2146-37-4: Why In-Class Cyclopentene Derivatives Cannot Be Arbitrarily Substituted


Substituting ethylidenecyclopentane with structurally similar cyclopentene derivatives—such as 1-ethylcyclopentene, methylenecyclopentane, or vinylcyclopentane—compromises thermodynamic stability, alters regioselective reactivity, and deviates vapor-phase behavior due to measurable differences in double-bond positioning [1][2]. The exocyclic ethylidene group confers a distinct heat of hydrogenation (ΔHh = –24.9 kcal/mol) and enthalpy of vaporization (ΔvapH° = 9.23 kcal/mol) compared to endocyclic analogs, directly impacting reaction energetics and purification protocols [3][4]. Generic substitution without accounting for these quantifiable differences risks failed syntheses, inconsistent material properties, and unreliable thermodynamic data in research and industrial processes [5].

Ethylidenecyclopentane CAS 2146-37-4: Comparative Quantitative Evidence for Scientific Selection


Thermodynamic Stability: Heat of Hydrogenation Comparison with 1-Ethylcyclopentene

Ethylidenecyclopentane exhibits an exocyclic double bond that is thermodynamically less stable than its endocyclic isomer 1-ethylcyclopentene. This is quantitatively demonstrated by their respective heats of hydrogenation: ethylidenecyclopentane releases 24.9 kcal/mol upon hydrogenation, whereas 1-ethylcyclopentene releases only 23.6 kcal/mol [1]. The 1.3 kcal/mol greater exothermicity for the exocyclic isomer translates to a higher ground-state energy, confirming that the endocyclic isomer is the more stable species. This stability difference is critical for researchers selecting a starting material for isomerization studies or for applications where the less stable, more reactive exocyclic alkene is desired.

Thermodynamics Hydrogenation Olefin Stability

Vapor-Phase Energetics: Enthalpy of Vaporization vs. Related Cyclopentenes

The enthalpy of vaporization (ΔvapH°) of ethylidenecyclopentane is 9.23 ± 0.06 kcal/mol at standard conditions [1]. This value, measured via gas chromatography–calorimetry, is higher than that of its saturated analog ethylcyclopentane (8.82 kcal/mol) [2], reflecting stronger intermolecular interactions due to the exocyclic π-system. In contrast, the endocyclic 1-ethylcyclopentene has a ΔvapH° of 9.06 kcal/mol, while methylenecyclopentane is 8.87 kcal/mol [3]. These differences, though modest, impact distillation efficiency, vapor pressure calculations, and gas-phase reaction design, providing a quantitative basis for selecting ethylidenecyclopentane over its analogs when specific vaporization energetics are required.

Thermophysical Properties Vaporization Enthalpy GC–Calorimetry

Synthetic Outcome: Selective Formation vs. Vinylcyclopentane

In a competitive dehydrohalogenation of 2-(bromoethyl)cyclopentane, two students achieved distinctly different products under controlled conditions: Kotake obtained ethylidenecyclopentane in 95% yield, whereas Koume produced vinylcyclopentane in 88% yield [1]. This 7% yield differential, coupled with the divergent product structures, underscores the sensitivity of elimination regioselectivity to reaction parameters (base strength, temperature, solvent). Ethylidenecyclopentane emerges as the major product under conditions favoring Saytzeff elimination, while vinylcyclopentane dominates when Hofmann pathways prevail. For procurement, this evidence supports selecting ethylidenecyclopentane as a benchmark for optimizing elimination conditions or as a building block requiring the exocyclic ethylidene motif.

Organic Synthesis Dehydrohalogenation Yield

Lipophilicity Profile: Computed LogP Differentiation

Ethylidenecyclopentane exhibits a computed LogP (octanol-water partition coefficient) in the range of 2.5 to 3.4 depending on the estimation method [1]. This lipophilicity is higher than that of its saturated counterpart ethylcyclopentane (LogP ~2.0) and lower than that of more substituted cyclopentenes [2]. In medicinal chemistry and agrochemical design, LogP values between 2 and 3.5 are often associated with optimal membrane permeability and bioavailability. The specific LogP of ethylidenecyclopentane positions it as a lipophilic building block for introducing cyclopentane-containing fragments without excessive hydrophobicity that could hinder solubility.

Lipophilicity LogP Drug Design

Boiling Point and Vapor Pressure: Distinct Separation Parameters

Ethylidenecyclopentane boils at 112–115 °C at 760 mmHg with a vapor pressure of 23 mmHg at 25 °C [1]. In contrast, the saturated ethylcyclopentane boils lower at 103.5 °C and has a higher vapor pressure (~35 mmHg at 25 °C) [2], while the endocyclic 1-ethylcyclopentene boils at 108–110 °C. These differences, though seemingly small, are sufficient to enable separation via fractional distillation when purity is critical. The slightly higher boiling point of ethylidenecyclopentane reflects stronger intermolecular attractions imparted by the exocyclic π-system, a factor that must be accounted for in purification protocols and process engineering.

Distillation Vapor Pressure Purification

Ethylidenecyclopentane CAS 2146-37-4: Research and Industrial Application Scenarios Informed by Quantitative Evidence


Isomerization Studies: Probing Exocyclic–Endocyclic Thermodynamic Equilibria

Researchers studying olefin isomerization thermodynamics utilize ethylidenecyclopentane as a model exocyclic substrate. Its heat of hydrogenation (–24.9 kcal/mol) compared to 1-ethylcyclopentene (–23.6 kcal/mol) provides a 1.3 kcal/mol energy gap that drives acid-catalyzed or metal-mediated isomerization [1]. This quantifiable stability difference enables precise calculation of equilibrium constants and evaluation of catalyst efficiency, making ethylidenecyclopentane an essential reference compound for mechanistic investigations in physical organic chemistry.

Synthetic Methodology Development: Optimizing Exocyclic Alkene Formation

Process chemists optimizing dehydrohalogenation or elimination reactions use ethylidenecyclopentane as a benchmark product. The documented 95% yield from 2-(bromoethyl)cyclopentane under specific conditions [2] serves as a performance target for developing new catalytic systems or greener reaction protocols. The distinct regioselectivity observed (ethylidenecyclopentane vs. vinylcyclopentane) further enables researchers to fine-tune reaction parameters to achieve high selectivity for the exocyclic motif, a valuable skill in complex molecule synthesis.

Thermophysical Property Modeling and Database Development

Ethylidenecyclopentane’s well-characterized thermophysical properties—including ΔvapH° = 9.23 kcal/mol [3], boiling point = 112–115 °C [4], and vapor pressure = 23 mmHg at 25 °C —make it a valuable data point for refining group-additivity schemes and computational thermodynamic models. Scientists developing predictive tools for hydrocarbon properties rely on such high-quality experimental data to validate algorithms, ensuring accurate predictions for novel cyclopentane derivatives and supporting industrial process simulation software.

Medicinal Chemistry Fragment Libraries: Balancing Lipophilicity

Medicinal chemists incorporate ethylidenecyclopentane-derived fragments into lead compounds to modulate lipophilicity. Its computed LogP of 2.5–3.4 falls within the optimal range for CNS drug candidates, offering a moderately lipophilic cyclopentane scaffold without the excessive hydrophobicity of larger ring systems. The exocyclic double bond also provides a handle for further functionalization, enabling late-stage diversification while maintaining predictable physicochemical properties.

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